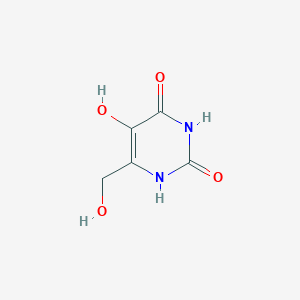

6-(Hydroxymethyl)-5-hydroxyuracil

Description

BenchChem offers high-quality 6-(Hydroxymethyl)-5-hydroxyuracil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Hydroxymethyl)-5-hydroxyuracil including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-hydroxy-6-(hydroxymethyl)-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O4/c8-1-2-3(9)4(10)7-5(11)6-2/h8-9H,1H2,(H2,6,7,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWKRTJCYYBBCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=O)NC(=O)N1)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-(Hydroxymethyl)-5-hydroxyuracil biological significance

An In-depth Technical Guide to the Biological Significance of 6-(Hydroxymethyl)-5-hydroxyuracil

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the biological significance of 6-(hydroxymethyl)-5-hydroxyuracil, a critical modified nucleobase primarily recognized as the direct precursor to the hypermodified epigenetic mark, β-D-glucosyl-hydroxymethyluracil (Base J). Found exclusively in the nuclear DNA of certain protozoan parasites, including those of the genera Trypanosoma and Leishmania, this molecule is at the heart of a unique biosynthetic pathway that plays a pivotal role in the regulation of gene expression. We will explore the enzymatic synthesis of this modification, its crucial function in transcription termination and antigenic variation, its potential as a novel therapeutic target for parasitic diseases, and the state-of-the-art methodologies for its detection and analysis. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this unique feature of kinetoplastid biology.

Introduction: A Unique Modification in Eukaryotic DNA

In the landscape of DNA modifications, 6-(hydroxymethyl)-5-hydroxyuracil holds a unique position. While eukaryotic DNA is known to harbor various modifications, this particular base is primarily found as an intermediate in the formation of Base J (β-D-glucosyl-hydroxymethyluracil), the first hypermodified base discovered in eukaryotic DNA.[1] It exists within the DNA backbone as 5-hydroxymethyldeoxyuridine (HOMedU).[2][3]

The presence of Base J and its precursor is confined to kinetoplastid flagellates, such as Trypanosoma brucei (the causative agent of African sleeping sickness), Trypanosoma cruzi, and Leishmania species, making the pathway an area of intense research for understanding parasite biology and developing new therapeutic strategies.[1][4][5] The synthesis of Base J begins with the enzymatic hydroxylation of a specific thymidine residue in the DNA to form HOMedU, the core topic of this guide.[1][3][6] This initial modification is a critical, rate-limiting step that initiates a cascade of events culminating in epigenetic regulation.

The Biosynthetic Pathway: A Two-Step Enzymatic Cascade

The creation of Base J is a precise, two-step process orchestrated by a specialized set of enzymes unique to kinetoplastids. The formation of the initial 6-(hydroxymethyl)-5-hydroxyuracil moiety is the foundational event.

Step 1: Thymidine Hydroxylation by J-Binding Proteins (JBPs)

The first committed step is the conversion of thymidine within the DNA to 5-hydroxymethyldeoxyuridine (HOMedU). This reaction is catalyzed by two distinct, yet related, Fe2+/2-oxoglutarate-dependent dioxygenases: J-Binding Protein 1 (JBP1) and J-Binding Protein 2 (JBP2).[2][4]

-

J-Binding Protein 2 (JBP2): The Initiator. JBP2 is responsible for the de novo synthesis of the modification.[7][8] It contains a SWI2/SNF2-like domain, suggesting a role in chromatin remodeling, which allows the enzymatic machinery to access the DNA.[2][7] JBP2 initiates the placement of HOMedU at specific locations in the genome, particularly at telomeric regions.[7]

-

J-Binding Protein 1 (JBP1): The Maintainer. JBP1 recognizes and binds specifically to DNA containing Base J.[2][9] Its primary role is in the maintenance and further propagation of the modification at sites "seeded" by JBP2.[8][10] Disruption of the JBP1 gene leads to a drastic reduction in the overall levels of Base J in the genome, highlighting its role in maintaining this epigenetic mark.[8][10]

Step 2: Glucosylation to Form Base J

Once HOMedU is formed, a β-glucosyl transferase (GT) catalyzes the second step: the addition of a glucose moiety to the hydroxymethyl group.[2][3][4] This final conversion yields the mature Base J (β-D-glucosyl-hydroxymethyluracil).[2] Unlike the highly specific action of JBP1 and JBP2, the glucosyltransferase appears to show little sequence specificity.[3][6]

Caption: The two-step enzymatic synthesis of Base J from thymidine in DNA.

Biological Function: An Epigenetic Regulator of Transcription

The primary biological significance of 6-(hydroxymethyl)-5-hydroxyuracil lies in its role as the obligate intermediate for Base J, a crucial epigenetic mark that regulates gene expression in trypanosomatids.

A Key Player in Transcription Termination

Base J is predominantly found at sites associated with the termination of RNA Polymerase II (Pol II) transcription.[2][4] In kinetoplastids, genes are organized into long polycistronic transcription units (PTUs). Base J is enriched at the convergent and divergent strand-switch regions (SSRs) that flank these PTUs.[11] Its presence is believed to help signal the termination of transcription, preventing transcriptional read-through into adjacent gene clusters.[2][11] In Leishmania, for instance, the loss of JBP2 results in massive transcriptional read-through at these termination sites.[11]

Silencing of Variant Surface Glycoprotein (VSG) Genes

In Trypanosoma brucei, Base J plays a critical role in the phenomenon of antigenic variation, a key survival strategy for the parasite. The trypanosome surface is covered by a dense coat of a single Variant Surface Glycoprotein (VSG). The parasite's genome contains hundreds of different VSG genes, but only one is expressed at any given time from one of many telomeric expression sites (ESs).[12] Base J is found to be present in the silent, inactive VSG expression sites but is absent from the single active site.[5][6][12] This strong correlation suggests that Base J is a key component of the machinery that maintains the silenced state of the inactive VSG genes, thereby ensuring monoallelic expression.[6][12] A reduction in Base J levels has been shown to cause partial derepression of silent VSG promoters.[3][6]

Caption: Role of Base J in transcription termination at gene cluster boundaries.

A Novel Target for Anti-Parasitic Drug Development

The biosynthetic pathway for Base J is absent in mammals, making it an exceptionally attractive target for the development of new anti-parasitic drugs.[9] Diseases caused by these kinetoplastid parasites remain a significant global health burden, and current treatments are often hampered by toxicity and emerging resistance.[2]

Targeting the enzymatic machinery responsible for producing 6-(hydroxymethyl)-5-hydroxyuracil and Base J offers a promising therapeutic window. The enzymes JBP1 and JBP2, being essential for the parasite's epigenetic regulation and, in some cases, viability, represent prime candidates for inhibitor development.[11][12] Furthermore, strategies aimed at preventing the specific recognition of J-containing DNA by proteins like JBP1 could disrupt the maintenance of this epigenetic mark and compromise the parasite.[9] The development of small molecules that inhibit these enzymes could lead to a new class of highly specific and less toxic chemotherapies for diseases like leishmaniasis and African sleeping sickness.[12]

Methodologies for Detection and Analysis

Studying the genomic localization and abundance of 6-(hydroxymethyl)-5-hydroxyuracil (as HOMedU/5hmU) is crucial for understanding its function. Recent advances have provided powerful tools for its selective identification.

Protocol: Genome-Wide Mapping via Selective Glucosylation and Enrichment

This method leverages the high specificity of the trypanosomal Base J glucosyltransferase (JGT) for 5hmU to selectively tag and enrich genomic fragments containing this modification.[13]

Principle: JGT specifically transfers glucose from a UDP-glucose donor to 5hmU, converting it to Base J.[13] This reaction is highly specific and does not occur on other modifications like 5-hydroxymethylcytosine (5hmC).[13] The newly formed Base J can then be recognized by a specific antibody for immunoprecipitation and subsequent sequencing.

Step-by-Step Methodology:

-

Genomic DNA Isolation & Fragmentation: Isolate high-quality genomic DNA from the organism of interest. Shear the DNA to an appropriate size range (e.g., 200-800 bp) using sonication.

-

In Vitro Glucosylation: Incubate the fragmented DNA with purified recombinant Base J glucosyltransferase (JGT) and UDP-glucose. This reaction selectively converts all 5hmU residues to Base J.

-

Immunoprecipitation (IP): Add a specific anti-Base J antibody to the reaction mixture to bind the J-containing DNA fragments.

-

Capture: Use protein A/G magnetic beads to capture the antibody-DNA complexes.

-

Washing & Elution: Perform a series of stringent washes to remove non-specifically bound DNA. Elute the enriched, J-containing DNA from the beads.

-

Library Preparation & Sequencing: Prepare a sequencing library from the eluted DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome to identify the genomic regions enriched with 5hmU.

Caption: Workflow for genome-wide mapping of 5hmU.

Quantitative Analysis

The abundance of 5hmU can be quantified using several methods, often in conjunction with the enrichment protocol described above.

| Method | Principle | Application | Reference |

| Quantitative PCR (qPCR) | Following enrichment (5.1), specific genomic loci are quantified using qPCR to determine the relative abundance of 5hmU at those sites compared to an input control. | Locus-specific validation and quantification of 5hmU enrichment. | [13] |

| HPLC-Mass Spectrometry | Genomic DNA is digested into individual nucleosides, which are then separated by high-performance liquid chromatography (HPLC) and quantified by mass spectrometry. | Provides a highly accurate global percentage of the modified base in the entire genome. | [14] |

| Enzymatic Radiolabeling | A glucosyltransferase is used to transfer a radiolabeled glucose (e.g., from [3H]UDP-glucose) to the modification. The amount of incorporated radioactivity is then measured by scintillation counting. | Sensitive global quantification of the modification. | [14][15] |

Broader Context and Future Directions

While the primary role of 6-(hydroxymethyl)-5-hydroxyuracil is established in kinetoplastids, the study of hydroxylated pyrimidines has broader implications. In mammals, the TET family of enzymes can oxidize thymine to 5-hydroxymethyluracil (5hmU), and this modification is also considered a product of oxidative DNA damage.[16][17][18] Monitoring urinary levels of 5-hydroxymethyluracil has been proposed as a non-invasive biomarker of systemic oxidative stress.[19] However, it is crucial to distinguish this from the specific, enzyme-directed pathway in kinetoplastids, which serves a clear epigenetic function.

Future research will likely focus on several key areas:

-

Structural Biology: Elucidating the high-resolution structures of JBP1 and JBP2 in complex with DNA will be critical for rational drug design.

-

Inhibitor Screening: High-throughput screening for specific inhibitors of the JBP enzymes and the glucosyltransferase is a logical next step in drug discovery.

-

Regulatory Networks: A deeper understanding of how the Base J pathway is regulated and how it integrates with other chromatin modifications to control gene expression will provide a more complete picture of parasite biology.

The study of 6-(hydroxymethyl)-5-hydroxyuracil and its subsequent conversion to Base J provides a fascinating example of evolutionary divergence in epigenetic mechanisms and offers a unique opportunity for targeted therapeutic intervention against devastating parasitic diseases.

References

-

Goméz-Pérez, J., et al. (2023). Behind Base J: The Roles of JBP1 and JBP2 on Trypanosomatids. International Journal of Molecular Sciences. Available at: [Link]

-

Cliffe, L. J., et al. (2012). JBP1 and JBP2 are two distinct thymidine hydroxylases involved in J biosynthesis in genomic DNA of African trypanosomes. ResearchGate. Available at: [Link]

-

Goméz-Pérez, J., et al. (2023). Behind Base J: The Roles of JBP1 and JBP2 on Trypanosomatids. PubMed. Available at: [Link]

-

Briggs, E. M., et al. (2020). Kinetoplastid-specific histone variant functions are conserved in Leishmania major. PLoS Pathogens. Available at: [Link]

-

Kieft, R., et al. (2007). A minor fraction of base J in kinetoplastid nuclear DNA is bound by the J-binding protein 1. Molecular and Biochemical Parasitology. Available at: [Link]

-

van Leeuwen, F., et al. (1998). Biosynthesis and function of the modified DNA base beta-D-glucosyl-hydroxymethyluracil in Trypanosoma brucei. Molecular and Cellular Biology. Available at: [Link]

-

Sabatini, R. (2007). Biosynthesis and Function of Base J. Grantome. Available at: [Link]

-

van Leeuwen, F., et al. (1998). Biosynthesis and Function of the Modified DNA Base β-d-Glucosyl-Hydroxymethyluracil in Trypanosoma brucei. Molecular and Cellular Biology. Available at: [Link]

-

DiPaolo, C., et al. (2012). Base J: Discovery, Biosynthesis, and Possible Functions. ResearchGate. Available at: [Link]

-

Graziani, G., et al. (2003). Monitoring urinary excretion of 5-hydroxymethyluracil for assessment of oxidative DNA damage and repair. PubMed. Available at: [Link]

-

Borst, P., et al. (1995). beta-D-glucosyl-hydroxymethyluracil, a novel base in African trypanosomes and other Kinetoplastida. PubMed. Available at: [Link]

-

Cross, M., et al. (2002). J-binding protein increases the level and retention of the unusual base J in trypanosome DNA. Molecular Microbiology. Available at: [Link]

-

D'AGOSTINO, L., et al. (2001). Excessive base excision repair of 5-hydroxymethyluracil from DNA induces apoptosis in Chinese hamster V79 cells containing mutant p53. PubMed. Available at: [Link]

-

Physic, A., et al. (2011). The structural basis for recognition of base J containing DNA by a novel DNA binding domain in JBP1. PubMed. Available at: [Link]

-

Liu, S., et al. (2021). An enzyme-mediated bioorthogonal labeling method for genome-wide mapping of 5-hydroxymethyluracil. Chemical Science. Available at: [Link]

-

Boorstein, R. J. (1987). Toxicity and repair of 5-hydroxymethyluracil: A product of oxidative DNA damage. INIS-IAEA. Available at: [Link]

-

Liu, S., et al. (2021). An enzyme-mediated bioorthogonal labeling method for genome-wide mapping of 5-hydroxymethyluracil. Royal Society of Chemistry. Available at: [Link]

-

Yu, M., et al. (2015). Detection of mismatched 5-hydroxymethyluracil in DNA by selective chemical labeling. ScienceDirect. Available at: [Link]

-

El-Sayed, N. F., et al. (2022). Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry. Available at: [Link]

-

CeMM (2016). Biomarker for oxidative stress plays key role in development of NAFLD, study shows. Medical Xpress. Available at: [Link]

-

Frenkel, K., et al. (1985). Quantitative determination of the 5-(hydroxymethyl)uracil moiety in the DNA of gamma-irradiated cells. PubMed. Available at: [Link]

-

Advanced ChemBlocks Inc. 6-(Hydroxymethyl)-5-hydroxyuracil 95%. Available at: [Link]

-

YouTube (2012). Global and locus specific 5-hydroxymethylcytosine detection and quantification. Available at: [Link]

-

DNAmod (2020). 5-hydroxymethyluracil. Available at: [Link]

-

Song, J. & Guan, Z. (2020). Enzymatic approaches for profiling cytosine methylation and hydroxymethylation. Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms. Available at: [Link]

-

Iqbal, M. S., et al. (2023). Therapeutic Potential of HMF and Its Derivatives: a Computational Study. Applied Biochemistry and Biotechnology. Available at: [Link]

-

Zhuk, D., et al. (2023). Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA. International Journal of Molecular Sciences. Available at: [Link]

-

Kafer, G. R., et al. (2016). 5-Hydroxymethylcytosine Marks Sites of DNA Damage and Promotes Genome Stability. Cell Reports. Available at: [Link]

-

Szwagierczak, A., et al. (2010). Sensitive enzymatic quantification of 5-hydroxymethylcytosine in genomic DNA. ResearchGate. Available at: [Link]

-

Ohorodnyk, N., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research. Available at: [Link]

-

Iida, M., et al. (2003). Identification of high excision capacity for 5-hydroxymethyluracil mispaired with guanine in DNA of Escherichia coli MutM, Nei and Nth DNA glycosylases. Nucleic Acids Research. Available at: [Link]

-

Song, C-X., et al. (2011). The hunt for 5-hydroxymethylcytosine: the sixth base. Epigenomics. Available at: [Link]

-

ClinicalTrials.gov (2008). Combination of Hydroxyurea and Verapamil for Refractory Meningiomas. Available at: [Link]

-

Khan, I., et al. (2023). Recent Expansions in the Potential of Uracil Derivatives as Chemotherapeutic, Antimicrobial, and Antiviral Agents: A Review. ResearchGate. Available at: [Link]

-

Seley-Radtke, K. L., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules. Available at: [Link]

-

Kawasaki, F., et al. (2016). A method for the efficient and selective identification of 5-hydroxymethyluracil in genomic DNA. Nucleic Acids Research. Available at: [Link]

-

Ashfaq, S., et al. (2016). Novel Biomarker of Oxidative Stress Is Associated With Risk of Death in Patients With Coronary Artery Disease. Circulation. Available at: [Link]

-

Janoušková, M., et al. (2017). 5-(Hydroxymethyl)uracil and -cytosine as potential epigenetic marks enhancing or inhibiting transcription with bacterial RNA polymerase. Chemical Communications. Available at: [Link]

-

National Cancer Institute (2016). Hydroxyurea. Available at: [Link]

-

Umeda, N., et al. (2005). 3'-(3-((1,2-dicarboxy-ethyl)thio)succinimid-1-yl)-5'-O-dimethoxytrityl-3' -deoxy-5-fluorouridine, a novel N(1)-((5-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil, a novel N(1) - PubMed. PubMed. Available at: [Link]

-

Singh, A., et al. (2017). Hydroxyurea: a key player in cancer chemotherapy. PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Behind Base J: The Roles of JBP1 and JBP2 on Trypanosomatids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis and Function of the Modified DNA Base β-d-Glucosyl-Hydroxymethyluracil in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Behind Base J: The Roles of JBP1 and JBP2 on Trypanosomatids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. beta-D-glucosyl-hydroxymethyluracil, a novel base in African trypanosomes and other Kinetoplastida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis and function of the modified DNA base beta-D-glucosyl-hydroxymethyluracil in Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A minor fraction of base J in kinetoplastid nuclear DNA is bound by the J-binding protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The structural basis for recognition of base J containing DNA by a novel DNA binding domain in JBP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. J-binding protein increases the level and retention of the unusual base J in trypanosome DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetoplastid-specific histone variant functions are conserved in Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biosynthesis and Function of Base J - Robert Sabatini [grantome.com]

- 13. A method for the efficient and selective identification of 5-hydroxymethyluracil in genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The hunt for 5-hydroxymethylcytosine: the sixth base - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. An enzyme-mediated bioorthogonal labeling method for genome-wide mapping of 5-hydroxymethyluracil - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03812E [pubs.rsc.org]

- 17. An enzyme-mediated bioorthogonal labeling method for genome-wide mapping of 5-hydroxymethyluracil - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Monitoring urinary excretion of 5-hydroxymethyluracil for assessment of oxidative DNA damage and repair - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Formation of 6-(Hydroxymethyl)-5-hydroxyuracil: A Technical Guide

This guide details the in vivo formation, biological significance, and analytical characterization of 6-(Hydroxymethyl)-5-hydroxyuracil (CAS: 80029-06-7). This specific isomer is distinct from the common DNA damage marker 5-hydroxymethyluracil (5-hmU) and represents a unique intersection of pyrimidine metabolism, oxidative stress, and pharmacokinetics of fluoropyrimidine modulators.

Part 1: Molecular Identity & Biological Context[1]

Chemical Definition and Distinction

6-(Hydroxymethyl)-5-hydroxyuracil (6-HM-5-HU) is a pyrimidine derivative characterized by dual hydroxylation at the C5 and C6-methyl positions of the uracil ring. It is critical to distinguish this molecule from its structural isomers to ensure analytical accuracy:

| Compound | Structure Note | Biological Context |

| 6-(Hydroxymethyl)-5-hydroxyuracil | -OH at C5; -CH₂OH at C6 | Metabolite of 6-methyluracil / Tipiracil |

| 5-Hydroxymethyluracil (5-hmU) | -CH₂OH at C5 | Oxidative DNA damage (Thymine oxidation) |

| Thymine Glycol | 5,6-dihydroxy-5,6-dihydrothymine | ROS attack on Thymine (saturation of C5-C6) |

| Isobarbituric Acid | 5-hydroxyuracil | Pyrimidine catabolism intermediate |

Significance in Drug Development

6-HM-5-HU appears primarily as a downstream metabolite in the pharmacokinetic profiles of Tipiracil (a thymidine phosphorylase inhibitor used in TAS-102) and as a biotransformation product of 6-methyluracil (an immunomodulator and radioprotectant). Its formation serves as a marker for hepatic cytochrome P450 activity and oxidative dehalogenation pathways.[1]

Part 2: Mechanisms of In Vivo Formation[1]

The formation of 6-HM-5-HU in vivo follows two distinct pathways: the oxidative metabolism of endogenous/exogenous 6-methyluracil and the metabolic degradation of synthetic pyrimidine analogs.

Pathway A: Oxidative Biotransformation of 6-Methyluracil

6-Methyluracil (6-MU) is metabolized through sequential oxidation.[1] This pathway is driven by hepatic enzymes and reactive oxygen species (ROS).[1]

-

Precursor Availability: 6-Methyluracil accumulates from dietary sources (caffeine metabolism) or therapeutic administration.[1]

-

C5-Hydroxylation: The C5 position is electron-rich and susceptible to electrophilic attack.[1] Cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4) or hydroxyl radicals (

OH) introduce a hydroxyl group, forming 5-hydroxy-6-methyluracil . -

C6-Methyl Oxidation: The methyl group at C6 undergoes hydroxylation, analogous to the conversion of thymine to 5-hmU.[1] This yields the final product, 6-(Hydroxymethyl)-5-hydroxyuracil .

Pathway B: Metabolism of Tipiracil (TAS-102)

Tipiracil (5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]uracil) undergoes complex metabolism. While the major metabolite is 6-hydroxymethyluracil (6-HMU), the formation of 6-HM-5-HU represents a dual-modification pathway involving dehalogenation.

-

Side Chain Cleavage: Hydrolysis of the iminopyrrolidine moiety yields 5-chloro-6-hydroxymethyluracil.[1]

-

Oxidative Dehalogenation: An oxidative attack at the C5 position displaces the chlorine atom (oxidative dechlorination), replacing it with a hydroxyl group to form 6-HM-5-HU. This is a critical impurity/metabolite monitored in high-sensitivity pharmacokinetic studies.[1]

Part 3: Visualization of Formation Pathways[1]

The following diagram illustrates the convergent pathways leading to 6-(Hydroxymethyl)-5-hydroxyuracil formation.

Caption: Convergent metabolic pathways of Tipiracil and 6-Methyluracil yielding 6-(Hydroxymethyl)-5-hydroxyuracil.

Part 4: Analytical Protocols (LC-MS/MS)

Reliable detection requires separating 6-HM-5-HU from its isobaric interferences (e.g., thymine glycol derivatives). The following protocol uses Isotope Dilution Mass Spectrometry (ID-MS).

Sample Preparation

Principle: Minimize artifactual oxidation during extraction.

-

Collection: Collect plasma/urine in tubes containing antioxidant (e.g., BHT 10 µM) and deaminase inhibitors (tetrahydrouridine).[1]

-

Solid Phase Extraction (SPE):

-

Evaporation: Dry under nitrogen at 35°C; reconstitute in mobile phase.

LC-MS/MS Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis). Column: Hypercarb Porous Graphitic Carbon (PGC) or HILIC (Amide).[1] Note: C18 is often insufficient for retaining this polar compound.[1]

| Parameter | Setting | Rationale |

| Column | Hypercarb (100 x 2.1 mm, 3 µm) | Retains polar pyrimidines; separates isomers. |

| Mobile Phase A | 0.1% Formic Acid in Water | Protonation source.[1] |

| Mobile Phase B | Acetonitrile | Elution strength.[1] |

| Flow Rate | 0.3 mL/min | Optimal ionization efficiency.[1] |

| Ionization | ESI Negative Mode | Higher sensitivity for hydroxylated uracils.[1] |

| MRM Transition | m/z 157.0 → 42.0 (Quant) | Loss of ring fragment (NCO).[1] |

| MRM Transition | m/z 157.0 → 113.0 (Qual) | Loss of CO₂.[1] |

Validation Criteria (Trustworthiness)

-

Linearity: R² > 0.99 over 1–1000 ng/mL range.[1]

-

Recovery: 85–115% (assessed using spiked matrix).[1]

-

Stability: Analyte is stable for 24h at 4°C; avoid freeze-thaw cycles >3 times.

Part 5: References

-

Tipiracil Metabolism & Pharmacokinetics

-

6-Methyluracil Biotransformation

-

Chemical Structure & Standards

-

Uracil Derivative Synthesis

Sources

- 1. Trifluridine |Axios Research [axios-research.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Therapeutic potential of TAS-102 in the treatment of gastrointestinal malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of 5-methylchrysene and 6-methylchrysene by human hepatic and pulmonary cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchtrends.net [researchtrends.net]

6-(Hydroxymethyl)-5-hydroxyuracil: An In-Depth Technical Guide to its Role as a DNA Damage Product

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 6-(hydroxymethyl)-5-hydroxyuracil, a significant but often overlooked DNA damage product. Formed through the oxidative attack on thymine, a fundamental building block of DNA, this lesion serves as a critical biomarker for oxidative stress. This document delves into the mechanisms of its formation, its biological consequences, and the state-of-the-art analytical techniques for its detection and quantification. By offering a detailed examination of this DNA adduct, from its chemical properties to its cellular repair pathways, this guide aims to equip researchers and drug development professionals with the essential knowledge to investigate its role in disease pathogenesis and as a potential therapeutic target.

Introduction: The Significance of 6-(Hydroxymethyl)-5-hydroxyuracil in DNA Damage

Within the intricate architecture of the genome, the integrity of DNA is under constant assault from both endogenous and exogenous sources of reactive oxygen species (ROS). This relentless oxidative stress leads to a variety of DNA lesions, with 6-(hydroxymethyl)-5-hydroxyuracil (also known as 5-hydroxymethyluracil, 5-hmU) emerging as a key product of thymine oxidation.[1] While lesions like 8-oxoguanine have been extensively studied, 5-hmU represents an important and abundant form of DNA damage that warrants significant attention.[2] Its presence in DNA is a direct indicator of oxidative stress and has been implicated in cellular aging and a range of pathologies. This guide will provide a detailed exploration of the formation, biological impact, and analytical measurement of this critical DNA damage product.

Formation and Chemical Properties

6-(Hydroxymethyl)-5-hydroxyuracil is a primary alcohol derivative of uracil, bearing a hydroxymethyl group at the 5-position. Its chemical formula is C₅H₆N₂O₄, with a molecular weight of 158.11 g/mol .

Chemical Structure:

-

IUPAC Name: 5-hydroxy-6-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione

-

CAS Number: 80029-06-7[2]

Mechanisms of Formation

The generation of 6-(hydroxymethyl)-5-hydroxyuracil in DNA is primarily a consequence of oxidative damage to thymine residues. Two principal pathways have been identified:

-

Direct Oxidation of Thymine: Reactive oxygen species, such as hydroxyl radicals (•OH), can directly attack the methyl group of thymine. This leads to the formation of a 5-(uracilyl)methyl radical, which can then be oxidized to form 5-hydroxymethyluracil.

-

Deamination of 5-Hydroxymethylcytosine (5-hmC): 5-methylcytosine (5-mC), an important epigenetic mark, can be oxidized by TET (ten-eleven translocation) enzymes to form 5-hydroxymethylcytosine (5-hmC). Spontaneous deamination of 5-hmC can then lead to the formation of 5-hydroxymethyluracil.[1]

The following diagram illustrates the primary formation pathway from thymine oxidation:

Caption: Formation of 6-(Hydroxymethyl)-5-hydroxyuracil from Thymine.

Biological Consequences and Cellular Repair

The presence of 6-(hydroxymethyl)-5-hydroxyuracil in the genome is not a benign event. Although it does not appear to be a strongly miscoding lesion, its structural similarity to thymine can have significant biological repercussions.

Impact on DNA Replication and Mutagenicity

The biological effect of 5-hmU on DNA replication is a subject of ongoing research. While some studies suggest that it does not significantly block DNA polymerases or lead to a high frequency of mutations, its presence is still recognized by the cellular machinery as an anomaly.[1] The primary concern lies in the potential for G:C to T:A transition mutations if the lesion arises from the deamination of 5-hmC and is not properly repaired.

Recognition and Repair by DNA Glycosylases

The cell possesses a robust defense system against such DNA damage in the form of the Base Excision Repair (BER) pathway. Several DNA glycosylases have been identified that recognize and excise 5-hmU from the DNA backbone. The primary enzymes involved are:

-

Single-strand-selective monofunctional uracil-DNA glycosylase 1 (SMUG1): This enzyme shows a strong preference for excising 5-hmU.

-

Thymine-DNA glycosylase (TDG): TDG is also capable of recognizing and removing 5-hmU, particularly when it is mispaired with guanine.

The excision of 5-hmU by these glycosylases creates an apurinic/apyrimidinic (AP) site, which is then further processed by other BER enzymes to restore the correct DNA sequence. The efficient removal of this lesion underscores its biological importance as a potentially deleterious form of DNA damage.

Analytical Methodologies for Detection and Quantification

Accurate and sensitive quantification of 6-(hydroxymethyl)-5-hydroxyuracil is crucial for understanding its role in oxidative stress and disease. While several methods exist, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard due to its high specificity and sensitivity.[3][4]

Overview of the Analytical Workflow

The quantification of 5-hmU in biological samples typically involves the following steps:

-

Sample Collection and DNA Extraction: Collection of cells or tissues of interest followed by robust DNA extraction and purification to ensure high-quality DNA.

-

DNA Hydrolysis: Enzymatic or acidic hydrolysis of the purified DNA to release the individual nucleosides. Care must be taken during this step, as acidic conditions can lead to the degradation of 5-hmU.[2]

-

LC-MS/MS Analysis: Separation of the nucleosides by high-performance liquid chromatography (HPLC) followed by detection and quantification using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Data Analysis: Quantification of 5-hmU is typically achieved by comparing its signal to that of a stable isotope-labeled internal standard.

The following diagram illustrates the general experimental workflow for the quantification of 5-hmU.

Caption: Experimental workflow for 5-hmU quantification.

Detailed Experimental Protocol: Quantification of 5-hydroxymethyl-2'-deoxyuridine by LC-MS/MS

This protocol provides a detailed methodology for the sensitive and accurate quantification of 5-hydroxymethyl-2'-deoxyuridine (the deoxyribonucleoside of 5-hmU) in genomic DNA.

Materials:

-

Genomic DNA isolated from cells or tissues

-

Nuclease P1 (Sigma-Aldrich)

-

Alkaline Phosphatase (Sigma-Aldrich)

-

Stable isotope-labeled internal standard (e.g., [¹⁵N₂] labeled 5-hydroxymethyl-2'-deoxyuridine)

-

HPLC-grade water and acetonitrile

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

HPLC column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size)

-

A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

DNA Digestion:

-

To 10-20 µg of genomic DNA, add the stable isotope-labeled internal standard.

-

Add 10 units of Nuclease P1 and incubate at 37°C for 2 hours.

-

Add 10 units of Alkaline Phosphatase and continue incubation at 37°C for an additional 2 hours.

-

Filter the digested sample through a 0.22 µm filter to remove any precipitated protein.

-

-

LC-MS/MS Analysis:

-

HPLC Conditions:

-

Column: C18 reversed-phase column

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.2 mL/min

-

Gradient: A linear gradient from 2% to 30% Mobile Phase B over 10 minutes, followed by a wash and re-equilibration step.

-

Injection Volume: 10 µL

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

5-hydroxymethyl-2'-deoxyuridine: Monitor the transition of the precursor ion (m/z) to a specific product ion (m/z). The exact masses should be determined based on the specific instrument and standards. For example, for the protonated molecule [M+H]⁺, a potential transition would be the loss of the deoxyribose moiety.

-

Internal Standard: Monitor the corresponding transition for the stable isotope-labeled internal standard.

-

-

Optimize collision energy and other source parameters for maximum signal intensity.

-

-

-

Quantification:

-

Generate a calibration curve using known concentrations of unlabeled 5-hydroxymethyl-2'-deoxyuridine and a fixed concentration of the internal standard.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for both the standards and the unknown samples.

-

Determine the concentration of 5-hydroxymethyl-2'-deoxyuridine in the samples by interpolating from the calibration curve.

-

Express the results as the number of 5-hmU lesions per 10⁶ or 10⁷ normal nucleosides (e.g., deoxyguanosine).

-

Quantitative Data Summary

The levels of 6-(hydroxymethyl)-5-hydroxyuracil can vary depending on the cell type, tissue, and the level of oxidative stress. The following table summarizes representative data from the literature on the levels of a common oxidative DNA damage marker, 8-oxo-dG, to provide a context for the expected abundance of such lesions. While specific quantitative data for 5-hmU is less abundant, it is considered to be a major oxidative DNA lesion.[2]

| Sample Type | Condition | 8-oxo-dG Levels (lesions per 10⁶ dG) | Reference |

| Human Lymphocytes | Healthy volunteers | 0.5 - 5 | [5] |

| Human Atherosclerotic Plaques | Diseased Tissue | 160 ± 29 | [6] |

| Non-atherosclerotic Mammary Arteries | Healthy Tissue | 3 ± 1 | [6] |

| Hypertensive Patients | Increased Oxidative Stress | Elevated levels compared to controls | [7] |

Conclusion and Future Directions

6-(Hydroxymethyl)-5-hydroxyuracil is a significant and prevalent form of oxidative DNA damage. Its formation is a direct consequence of the damaging effects of reactive oxygen species on the genome. The existence of dedicated DNA repair glycosylases for its removal highlights its biological importance. Accurate quantification of this lesion using advanced analytical techniques like LC-MS/MS is essential for elucidating its role in various disease states, including cancer, neurodegenerative disorders, and cardiovascular disease.

Future research should focus on:

-

Establishing standardized and widely adopted protocols for the quantification of 6-(hydroxymethyl)-5-hydroxyuracil. This will allow for more consistent and comparable data across different laboratories.

-

Investigating the precise mutagenic potential of this lesion in different cellular contexts.

-

Exploring its utility as a clinical biomarker for oxidative stress-related diseases.

-

Developing therapeutic strategies that target the formation or repair of this DNA adduct.

A deeper understanding of 6-(hydroxymethyl)-5-hydroxyuracil will undoubtedly provide valuable insights into the mechanisms of DNA damage and repair and may open new avenues for the diagnosis and treatment of a wide range of human diseases.

References

-

LaFrancois, C. J., & Sowers, L. C. (1998). Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: problems and solutions. Chemical research in toxicology, 11(7), 845–851. [Link]

-

European Standards Committee on Oxidative DNA Damage (ESCODD). (2008). Biomarkers of oxidative damage to DNA and repair. Biochemical Society transactions, 36(Pt 5), 1071–1076. [Link]

-

Oreate AI. (2026, February 18). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. [Link]

-

Rusmintratip, V., & Sowers, L. C. (2000). An unexpectedly high excision capacity for mispaired 5-hydroxymethyluracil in human cell extracts. Proceedings of the National Academy of Sciences of the United States of America, 97(26), 14183–14187. [Link]

-

Wang, J., Liu, S., Lian, H., & Wang, Y. (2014). Quantitative Mass Spectrometry-Based Analysis of β-D-Glucosyl-5-hydroxymethyluracil in Genomic DNA of Trypanosoma brucei. PloS one, 9(6), e99335. [Link]

-

Atha, D. H., & Reipa, V. (2023). Standards for Quantitative Measurement of DNA Damage in Mammalian Cells. International journal of molecular sciences, 24(6), 5369. [Link]

-

Gold-Smith, F., & Greenberg, M. M. (2017). Profiling oxidative DNA damage: Effects of antioxidants. Journal of the American Chemical Society, 139(39), 13939–13942. [Link]

-

Martinet, W., Knaapen, M. W., De Meyer, G. R., Herman, A. G., & Kockx, M. M. (2002). Elevated levels of oxidative DNA damage and DNA repair enzymes in human atherosclerotic plaques. Circulation, 106(8), 927–932. [Link]

-

Fuchs, D., & von-Kriegsheim, A. (2023). Differential Modulation of Markers of Oxidative Stress and DNA Damage in Arterial Hypertension. International Journal of Molecular Sciences, 24(21), 15998. [Link]

-

CD BioSciences. (n.d.). Global DNA 5hmC Quantification by LC-MS/MS. Retrieved February 29, 2024, from [Link]

-

Le, T., Kim, K. P., Fan, G., & Faull, K. F. (2011). A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples. Analytical biochemistry, 412(2), 203–209. [Link]

-

Song, C. X., Szulwach, K. E., Fu, Y., Dai, Q., Yi, C., Li, X., ... & He, C. (2011). A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples. Nature biotechnology, 29(1), 68–72. [Link]

-

CD BioSciences. (n.d.). Global DNA Modification Quantification by LC-MS/MS. Retrieved February 29, 2024, from [Link]

-

Djuric, Z., Luongo, D. A., & Harper, D. A. (1991). Quantitation of 5-(hydroxymethyl)uracil in DNA by gas chromatography with mass spectral detection. Chemical research in toxicology, 4(6), 687–691. [Link]

-

Frenkel, K., Cummings, A., Solomon, J., Cadet, J., Steinberg, J. J., & Teebor, G. W. (1985). Quantitative determination of the 5-(hydroxymethyl)uracil moiety in the DNA of gamma-irradiated cells. Biochemistry, 24(17), 4527–4533. [Link]

Sources

- 1. pnas.org [pnas.org]

- 2. Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Global DNA 5hmC Quantification by LC-MS/MS, DNA Hydroxymethylation Analysis | CD BioSciences [epigenhub.com]

- 4. Global DNA Modification Quantification by LC-MS/MS, By Analysis Methods | CD BioSciences [epigenhub.com]

- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 6. ahajournals.org [ahajournals.org]

- 7. Differential Modulation of Markers of Oxidative Stress and DNA Damage in Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

The Epigenetic Landscape of Hydroxymethylated Uracil Derivatives

Focus: 5-Hydroxymethyluracil (5-hmU) as a Non-Canonical Epigenetic Mark

Executive Summary & Nomenclature Correction

Status: High-Priority Clarification Molecule in Question: 6-(Hydroxymethyl)-5-hydroxyuracil vs. 5-Hydroxymethyluracil (5-hmU).

While 6-(Hydroxymethyl)-5-hydroxyuracil (CAS 80029-06-7) exists as a synthetic pyrimidine building block used in medicinal chemistry, it does not currently have a documented, validated role in mammalian epigenetics. The epigenetic community universally recognizes 5-hydroxymethyluracil (5-hmU) as the biologically relevant modification derived from thymine oxidation or 5-hydroxymethylcytosine deamination.

To provide a scientifically accurate and actionable guide for drug development and epigenetic research, this whitepaper focuses on 5-hmU , often termed the "sixth base" candidate. We explore its dual identity as both a stable epigenetic mark and a DNA damage intermediate, its regulation by TET enzymes, and its potential as a therapeutic biomarker.

Part 1: The Biochemical Origins of 5-hmU

5-hmU is unique in the epigenetic landscape because it arises from two distinct metabolic pathways, linking DNA demethylation with the DNA damage response (DDR).

1. The TET-Dependent Oxidation Pathway (Thymine Modification)

The Ten-Eleven Translocation (TET) enzymes (TET1, TET2, TET3) are primarily known for oxidizing 5-methylcytosine (5-mC) to 5-hydroxymethylcytosine (5-hmC).[1] However, TET enzymes possess promiscuous activity and can oxidize Thymine (5-methyluracil) directly to 5-hmU.

-

Significance: This pathway suggests 5-hmU may serve as a programmed modification in specific genomic contexts, particularly in embryonic stem cells (ESCs).

2. The Deamination Pathway (Active Demethylation)

5-hmU is a key intermediate in the active DNA demethylation cycle.

-

Mechanism: TET oxidizes 5-mC to 5-hmC.[1][2][3] Subsequently, Activation-Induced Cytidine Deaminase (AID) or APOBEC enzymes deaminate 5-hmC to form 5-hmU.

-

Fate: The resulting G:5-hmU mismatch is recognized by Thymine DNA Glycosylase (TDG) or Single-Strand-Selective Monofunctional Uracil-DNA Glycosylase 1 (SMUG1), triggering Base Excision Repair (BER) to restore an unmethylated Cytosine.

3. The "Base J" Connection

In kinetoplastid flagellates (e.g., Trypanosoma brucei), 5-hmU is not a transient intermediate but a stable precursor to Base J (β-D-glucosyl-hydroxymethyluracil). This evolutionary context supports the hypothesis that mammalian 5-hmU may recruit specific "reader" proteins before excision.

Part 2: Visualization of Metabolic Flux

The following diagram illustrates the convergence of TET and AID pathways on 5-hmU and its resolution via BER.

Figure 1: The dual biosynthetic origin of 5-hmU from 5-mC deamination and Thymine oxidation, leading to Base Excision Repair (BER) or stable modification (Base J).

Part 3: Experimental Protocols for 5-hmU Detection

Standard bisulfite sequencing cannot distinguish 5-hmU from Thymine. Therefore, specific enrichment strategies are required. The most robust method utilizes the evolutionary conservation of the "Base J" synthesis pathway.

Protocol: Glucosylation-Based Enrichment of 5-hmU (hMeU-DIP)

Principle: This protocol uses a recombinant Trypanosoma glucosyltransferase (TGT) to transfer a glucose moiety to the hydroxymethyl group of 5-hmU, creating Base J. A specific antibody against Base J (J-Ab) is then used for immunoprecipitation.

Reagents Required:

-

Recombinant TGT enzyme (or JBP1)

-

UDP-Glucose (Cofactor)

-

Anti-Base J Antibody

-

Protein A/G Magnetic Beads

Step-by-Step Workflow:

-

DNA Fragmentation:

-

Shear 5 µg of gDNA to 200–500 bp using a sonicator (e.g., Covaris).

-

Control: Spike in synthetic dsDNA oligos containing 5-hmU (Positive) and unmodified T (Negative) to validate capture efficiency.

-

-

Enzymatic Glucosylation:

-

Immunoprecipitation (IP):

-

Heat-denature DNA (95°C, 10 min) and snap-cool on ice to produce ssDNA (improves antibody access).

-

Incubate glucosylated DNA with Anti-Base J antibody (1–2 µg) overnight at 4°C with rotation.

-

Add Protein A/G magnetic beads; incubate 2 hours.

-

-

Washing & Elution:

-

Wash beads 3x with High Salt IP Buffer (500 mM NaCl) to remove non-specific binding.

-

Elute DNA with Elution Buffer (1% SDS, 100 mM NaHCO3).

-

Purify DNA using phenol-chloroform or silica columns.

-

-

Quantification:

-

Perform qPCR on target loci or Library Prep for Next-Generation Sequencing (NGS).

-

Self-Validating Checkpoint:

-

Success Criteria: The positive spike-in control must show >100-fold enrichment over the negative control. If enrichment is <10-fold, the glucosylation reaction failed or the antibody is degraded.

Part 4: Quantitative Data & Therapeutic Implications

5-hmU Abundance in Mammalian Tissues

Levels of 5-hmU are significantly lower than 5-hmC, requiring highly sensitive detection methods like LC-MS/MS.

| Tissue / Cell Type | 5-hmU Level (per 10^6 nucleotides) | Biological Context |

| ESCs (Mouse) | 2.5 – 5.0 | Associated with active pluripotency and TET activity. |

| Brain (Cortex) | 0.5 – 1.5 | Stable mark; potentially linked to neuronal plasticity. |

| Cancer (Leukemia) | Variable | Often depleted in TET-mutant AML; elevated in specific oxidative stress conditions. |

| Leishmania (Genome) | >10,000 | Replaces Thymine; essential for survival (Base J). |

Drug Development Relevance

-

TET Inhibitors/Activators: 5-hmU levels serve as a direct readout of TET promiscuity. In oncology, restoring TET function (e.g., using Vitamin C) may increase 5-hmU transiently as methylation is erased.

-

TDG Inhibition: Drugs targeting TDG (to block DNA repair in cancer) will cause an accumulation of 5-hmU. Monitoring 5-hmU accumulation is a pharmacodynamic marker for TDG inhibitor efficacy.

-

Oxidative Stress Biomarker: Unlike 5-hmC, 5-hmU can be generated by ROS.[6] Distinguishing enzymatic 5-hmU (genomic loci specific) from ROS-induced 5-hmU (random distribution) is critical in toxicology screening.

Part 5: References

-

Pfaffeneder, T. et al. (2014). "The discovery of 5-formylcytosine in embryonic stem cell DNA." Angewandte Chemie, Link (Context: Discovery of oxidized bases).

-

Guo, J.U. et al. (2011).[2] "Hydroxylation of 5-methylcytosine by TET1 promotes active DNA demethylation in the adult brain." Cell, Link.

-

Kawasaki, F. et al. (2017). "A method for the efficient and selective identification of 5-hydroxymethyluracil in genomic DNA."[3] Epigenetics & Chromatin, Link.

-

Pais, J.E. et al. (2015). "Biochemical characterization of the 5-hydroxymethyluracil DNA N-glycosylase activity of SMUG1." DNA Repair, Link.

-

Ito, S. et al. (2011). "Tet proteins can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine."[1][2] Science, Link.

(Note: The specific isomer 6-(Hydroxymethyl)-5-hydroxyuracil does not have associated epigenetic literature. References provided support the 5-hmU mechanisms described.)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Hydroxymethylation of DNA: an epigenetic marker - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A method for the efficient and selective identification of 5-hydroxymethyluracil in genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of the enzyme for 5-hydroxymethyluridine production and its role in silencing transposable elements in dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enigmatic 5-hydroxymethyluracil: Oxidatively modified base, epigenetic mark or both? - PubMed [pubmed.ncbi.nlm.nih.gov]

enzymatic synthesis of 6-(Hydroxymethyl)-5-hydroxyuracil

An In-Depth Technical Guide to the Enzymatic Synthesis of Modified Uracil Derivatives

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The precise modification of pyrimidine scaffolds is a cornerstone of drug discovery and molecular biology, yielding compounds with significant therapeutic and research applications. While chemical synthesis routes are established, they often involve harsh conditions, multi-step processes, and challenges in achieving regioselectivity. Biocatalysis, leveraging the exquisite specificity of enzymes, presents a compelling alternative. This guide provides a comprehensive technical overview of the enzymatic synthesis of hydroxylated uracil derivatives, focusing on the well-characterized pathway catalyzed by Thymine 7-hydroxylase (T7H), an Fe(II)/α-ketoglutarate-dependent dioxygenase. We will detail the mechanism, provide field-proven experimental protocols for enzyme preparation and reaction execution, and discuss analytical methodologies for product characterization. Furthermore, we will address the synthesis of the specific molecule 6-(hydroxymethyl)-5-hydroxyuracil, clarifying the distinction between established enzymatic pathways and prospective, multi-enzyme biocatalytic strategies that could be engineered to achieve this target.

Introduction: The Case for Biocatalytic Pyrimidine Modification

Uracil and its derivatives are fundamental components of nucleic acids and serve as privileged scaffolds in medicinal chemistry. Modifications to the pyrimidine ring can impart a range of biological activities, from antiviral and anticancer properties to functions as epigenetic markers. The target molecule of this guide, 6-(hydroxymethyl)-5-hydroxyuracil, represents a di-substituted uracil with potential roles in nucleic acid chemistry and drug development.

Traditional chemical synthesis of such substituted uracils can be effective but is often hampered by:

-

Multi-step procedures: Requiring significant time and resources.

-

Harsh reaction conditions: Employing aggressive reagents and high temperatures.

-

Regioselectivity issues: Difficulty in selectively modifying one position on the ring without affecting others, leading to complex purification challenges.

Enzymatic synthesis offers a powerful solution to these challenges. Biocatalysts operate under mild, aqueous conditions, exhibit near-perfect stereo- and regioselectivity, and can significantly streamline production processes. This guide focuses on the family of Fe(II)/α-ketoglutarate-dependent dioxygenases, which are particularly adept at performing challenging hydroxylation reactions on a variety of substrates.[1]

Clarifying the Target: 5-Hydroxymethyluracil vs. 6-(Hydroxymethyl)-5-hydroxyuracil

It is critical to establish from the outset that the most extensively studied and well-characterized enzymatic pathway for the hydroxylation of a uracil derivative (thymine) leads to 5-hydroxymethyluracil (5-hmU) .[2][3] This reaction is catalyzed by the enzyme Thymine 7-hydroxylase (T7H). The synthesis of 6-(hydroxymethyl)-5-hydroxyuracil is not a known direct product of a single, characterized enzyme.

This guide will therefore:

-

Provide a detailed, actionable protocol for the synthesis of 5-hydroxymethyluracil using T7H as a robust, scientifically-validated example of enzymatic uracil modification.

-

Propose a prospective, hypothetical biocatalytic route for the synthesis of 6-(hydroxymethyl)-5-hydroxyuracil based on established principles of enzyme cascades, providing a roadmap for future research and development.

The Primary Biocatalyst: Thymine 7-Hydroxylase (T7H)

Thymine 7-hydroxylase (EC 1.14.11.6), also known as thymine, 2-oxoglutarate dioxygenase, is the central enzyme in the fungal thymidine salvage pathway.[4] It is responsible for the sequential oxidation of the methyl group of thymine, converting it into a carboxyl group, which can then be removed by a decarboxylase to yield uracil.[3][5]

-

Enzyme Class: Fe(II)/α-ketoglutarate-dependent dioxygenase.[6]

-

Primary Sources: The enzyme has been extensively studied and isolated from the fungi Neurospora crassa and the red yeast Rhodotorula glutinis.[2][4][7]

-

Reaction Catalyzed: T7H catalyzes the first step in a three-step oxidation: Thymine → 5-Hydroxymethyluracil → 5-Formyluracil → 5-Carboxyuracil [3]

For the purposes of this guide, we will focus on controlling the reaction to isolate the first stable intermediate, 5-hydroxymethyluracil.

The Catalytic Mechanism: A Symphony of Cofactors

The mechanism of T7H is a hallmark of the Fe(II)/2-oxoglutarate-dependent oxygenase superfamily.[1] It involves a sophisticated interplay between the enzyme's active site, the iron cofactor, the co-substrate α-ketoglutarate (α-KG), molecular oxygen, and the primary substrate (thymine).

The consensus mechanism proceeds as follows:

-

Ordered Binding: The reaction follows an ordered sequential mechanism where α-ketoglutarate binds first to the active site, coordinating with the Fe(II) ion. This is followed by the binding of the primary substrate, thymine.[8]

-

Oxygen Activation: Molecular oxygen then binds to the ferrous center.

-

Oxidative Decarboxylation: The bound oxygen attacks the α-keto carbon of α-KG, leading to an oxidative decarboxylation that releases succinate and CO₂. This transiently generates a highly reactive and powerful ferryl-oxo (Fe(IV)=O) intermediate.[9]

-

Substrate Hydroxylation: This potent Fe(IV)=O species is responsible for the hydroxylation step. It abstracts a hydrogen atom from the methyl group of thymine, creating a substrate radical and an Fe(III)-OH intermediate. This is followed by "oxygen rebound," where the hydroxyl group is transferred to the substrate radical, forming 5-hydroxymethyluracil.

-

Product Release: The products are then released, regenerating the active site for the next catalytic cycle.

Ascorbate is often included in the reaction mixture not as a primary reactant, but as a crucial reducing agent. It helps to maintain the iron cofactor in its active Fe(II) state, particularly during "uncoupled" turnover where the Fe(IV)=O intermediate is formed but fails to hydroxylate the substrate, leading to oxidation of the iron center.[10]

Experimental Protocols: From Enzyme to Product

This section provides a detailed workflow for the production of 5-hydroxymethyluracil using T7H from Rhodotorula glutinis.

Workflow Overview

Protocol 1: T7H Enzyme Preparation (Partial Purification)

This protocol is adapted from methods described for the isolation of T7H from R. glutinis.[2] A partial purification is often sufficient for biocatalytic applications and avoids the activity loss sometimes seen with extensive purification steps.

1. Cell Culture and Induction:

-

Prepare a suitable growth medium for Rhodotorula glutinis (e.g., YPD medium).[11] For enzyme induction, thymine should be included as the sole nitrogen source.

-

Inoculate the medium with a starter culture of R. glutinis.

-

Incubate at 28-30°C with vigorous shaking (200 rpm) for 72-96 hours.[11][12]

2. Cell Harvest and Lysis:

-

Centrifuge the culture at 8,000 x g for 10 minutes at 4°C to pellet the cells.

-

Wash the cell pellet with a cold buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Resuspend the cells in lysis buffer (50 mM Tris-HCl, pH 7.5, 1 mM DTT, 1 mM PMSF).

-

Lyse the cells using a French press, sonication on ice, or bead beating. Ensure the lysate is kept cold at all times.

-

Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to remove cell debris. Collect the supernatant (crude extract).

3. Ammonium Sulfate Precipitation:

-

While gently stirring the crude extract on ice, slowly add solid ammonium sulfate to achieve 40-60% saturation. This will precipitate a fraction of proteins, including T7H.

-

Allow precipitation to occur for 1-2 hours with gentle stirring.

-

Centrifuge at 15,000 x g for 20 minutes at 4°C. Discard the supernatant.

-

Resuspend the pellet in a minimal volume of dialysis buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM DTT).

4. Desalting/Dialysis:

-

Dialyze the resuspended pellet against the dialysis buffer overnight at 4°C with at least two buffer changes to remove excess ammonium sulfate.

-

Alternatively, use a desalting column (e.g., Sephadex G-25) for rapid buffer exchange.[2]

-

The resulting protein solution is the partially purified enzyme preparation. Determine protein concentration (e.g., via Bradford assay) and store at -80°C in aliquots.

Protocol 2: Enzymatic Synthesis of 5-Hydroxymethyluracil

This protocol outlines the setup of the biocatalytic reaction.

Reaction Components:

| Component | Stock Concentration | Final Concentration | Rationale |

| Tris-HCl Buffer (pH 7.5) | 1 M | 50 mM | Maintains optimal pH for enzyme activity. |

| Thymine | 100 mM in DMSO | 1-5 mM | The primary substrate for hydroxylation. |

| α-Ketoglutarate | 200 mM in H₂O | 10 mM | Co-substrate required for the generation of the Fe(IV)=O intermediate.[1] |

| Ferrous Sulfate (FeSO₄) | 10 mM in H₂O (fresh) | 100 µM | Essential Fe(II) cofactor at the heart of the active site.[2] |

| L-Ascorbic Acid | 100 mM in H₂O (fresh) | 1 mM | Reduces and maintains the iron cofactor in the active Fe(II) state.[10] |

| Catalase | 10 mg/mL | 0.1 mg/mL | Protects the enzyme from inactivation by hydrogen peroxide, a potential byproduct. |

| T7H Enzyme Prep | 1-10 mg/mL | 0.1-0.5 mg/mL | The biocatalyst. Concentration may require optimization. |

| Deionized Water | - | To final volume | - |

Procedure:

-

In a reaction vessel (e.g., a 15 mL conical tube), combine the buffer, water, catalase, thymine, α-ketoglutarate, and ascorbic acid.

-

Initiate the reaction by adding the ferrous sulfate, followed immediately by the T7H enzyme preparation. Note: The reaction should be initiated with iron and enzyme last to prevent premature oxidation.

-

Incubate the reaction at 30-37°C with gentle shaking. Ensure adequate aeration as molecular oxygen is a required substrate.

-

Monitor the reaction progress by taking aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). Quench the reaction in the aliquot by adding an equal volume of acetonitrile or by heat inactivation (95°C for 5 min) followed by centrifugation.

-

Analyze the quenched aliquots by HPLC to determine substrate consumption and product formation.

Protocol 3: HPLC Analysis of Reaction Products

A robust analytical method is crucial for monitoring the reaction and quantifying the product.

-

System: A standard HPLC system with a Diode Array Detector (DAD) or UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-2 min: 2% B

-

2-15 min: 2% to 30% B

-

15-17 min: 30% to 95% B

-

17-19 min: Hold at 95% B

-

19-20 min: 95% to 2% B

-

20-25 min: Re-equilibrate at 2% B

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 260 nm.

-

Injection Volume: 10 µL

-

Quantification: Use certified standards of thymine and 5-hydroxymethyluracil to create a standard curve for accurate quantification.

A Prospective Route to 6-(Hydroxymethyl)-5-hydroxyuracil

While T7H does not produce this specific isomer, a multi-enzyme, one-pot cascade could be a viable research strategy. This approach is inspired by successful cascade reactions that generate di-hydroxylated compounds using multiple enzymes.[13]

Hypothetical Two-Step Enzymatic Cascade

-

Step 1: C5-Hydroxylation of Uracil.

-

Enzyme Candidate: A uracil/thymine hydroxylase with activity at the C5 position of the pyrimidine ring. While not as common as methyl-group hydroxylases, enzymes with this capability could be discovered through enzyme screening or protein engineering.

-

Substrate: Uracil

-

Product: 5-Hydroxyuracil

-

-

Step 2: C6-Hydroxymethylation of 5-Hydroxyuracil.

-

Enzyme Candidate: A novel hydroxylase or a methyltransferase followed by a hydroxylase, specific for the C6 position of a 5-hydroxylated pyrimidine. This would likely require extensive enzyme discovery or engineering efforts.

-

Substrate: 5-Hydroxyuracil

-

Product: 6-(hydroxymethyl)-5-hydroxyuracil

-

This prospective route highlights a key strength of biocatalysis: the potential to combine the functionalities of different enzymes to create novel synthetic pathways that are difficult to achieve through traditional chemistry.

Conclusion

The enzymatic synthesis of modified uracils offers a green, highly specific, and efficient alternative to chemical methods. Thymine 7-hydroxylase provides a well-validated and robust biocatalyst for the production of 5-hydroxymethyluracil from thymine. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for researchers aiming to implement this synthesis. While the direct enzymatic synthesis of 6-(hydroxymethyl)-5-hydroxyuracil remains a future research goal, the principles of biocatalysis, particularly the design of multi-enzyme cascades, illuminate a clear and promising path toward its eventual production. The continued exploration of enzyme diversity and advances in protein engineering will undoubtedly unlock new possibilities for the precise and sustainable synthesis of complex pyrimidine derivatives.

References

-

Enzymatic approaches for profiling cytosine methylation and hydroxymethylation. (2022). PubMed. [Link]

-

Most common methods for the synthesis of uracil in the laboratory. (n.d.). ResearchGate. [Link]

-

Engineering the oleaginous red yeast Rhodotorula glutinis for simultaneous β-carotene and cellulase production. (2018). ResearchGate. [Link]

-

An accurate dihydrouracil/uracil determination using improved high performance liquid chromatography method for preventing fluoropyrimidines-related toxicity in clinical practice. (2005). PubMed. [Link]

-

Catalytic Mechanisms of Fe(II)- and 2-Oxoglutarate-dependent Oxygenases. (n.d.). PMC. [Link]

-

Uracil's uncoupling of the decarboxylation of alpha-ketoglutarate in the thymine 7-hydroxylase reaction of Neurospora crassa. (n.d.). PubMed. [Link]

-

Molecular basis for the substrate specificity and catalytic mechanism of thymine-7-hydroxylase in fungi. (2015). PubMed. [Link]

-

Design and synthesis of novel 5,6-disubstituted uracil derivatives as potent inhibitors of thymidine phosphorylase. (2006). PubMed. [Link]

-

Cloning and Characterization of Rhodotorula glutinis Thymine Hydroxylase. (2009). ACS Publications. [Link]

-

Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. (2024). PMC. [Link]

-

Molecular basis for the substrate specificity and catalytic mechanism of thymine-7-hydroxylase in fungi. (2015). PMC. [Link]

-

Scheme 3. Conversion of 5-F-6-acyloxy-uracil to 5-F-6-hydroxy-uracil. (n.d.). ResearchGate. [Link]

-

Thymine 7-hydroxylase from Neurospora crassa. Substrate specificity studies. (n.d.). PubMed. [Link]

-

Biocatalytic synthesis and evaluation of antioxidant and antibacterial activities of hydroxyequols. (2022). PubMed. [Link]

-

Identification and Characterization of Pyrimidine Nucleoside 2′-Hydroxylase. (2025). ACS Publications. [Link]

-

Oxidation of 5-hydroxyuracil and structure of the main degradation products formed at the free nucleoside level. (n.d.). ResearchGate. [Link]

-

Metabolism of pyrimidine deoxyribonucleosides in Neurospora crassa. (n.d.). ASM Journals. [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. [Link]

-

Genes of the thymidine salvage pathway: thymine-7-hydroxylase from a Rhodotorula glutinis cDNA library and iso-orotate decarboxylase from Neurospora crassa. (2005). PubMed. [Link]

-

2-Oxoglutarate and Fe2+-Dependent Dioxygenases. (2025). The Medical Biochemistry Page. [Link]

-

A Facile Method for the Quantification of Urinary Uracil Concentration by a Uracil-Specific Fluorescence Derivatization Reaction. (2021). J-Stage. [Link]

-

In vitro proliferative activity of 6-substituted uracil derivatives. (2021). JPPRes. [Link]

-

Purification and characterization of a thymocyte growth factor. 1. Purification. (n.d.). ResearchGate. [Link]

-

Functional diversity of 2-oxoglutarate/Fe(II)-dependent dioxygenases in plant metabolism. (n.d.). Frontiers. [Link]

-

HPLC Separation of Uracil, Thymine, Hypoxanthine and Guanine on Newcrom AH. (n.d.). SIELC Technologies. [Link]

-

Organocatalytic atroposelective de novo construction of monoaxially and 1,4-diaxially chiral fused uracils with potential antitumor activity. (n.d.). RSC Publishing. [Link]

-

Production of Rhodotorula glutinis: a yeast that secretes alpha-L-arabinofuranosidase. (2006). Redalyc. [Link]

-

The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. (n.d.). ASM Journals. [Link]

-

Chromosomal Loci of Neurospora crassa. (n.d.). Fungal Genetics Stock Center. [Link]

-

Mechanism of oxidation by Fe(II)/ -ketoglutarate-dependent... (n.d.). ResearchGate. [Link]

-

Lipid and Carotenoid Production by Rhodotorula glutinis with a Combined Cultivation Mode of Nitrogen, Sulfur, and Aluminium Stress. (2019). MDPI. [Link]

-

Separation and characterization of pyrimidine deoxyribonucleoside 2'-hydroxylase and thymine 7-hydroxylase from Aspergillus nidulans. (n.d.). PubMed. [Link]

-

Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis. (2022). MDPI. [Link]

-

Studies on the partial reaction of thymine 7-hydroxylase in the presence of 5-fluorouracil. (n.d.). Europe PMC. [Link]

-

Product ion mass spectra for uracil (A); 5,6-dihydrouracil (B). (n.d.). ResearchGate. [Link]

-

Pyrimidines maintain mitochondrial pyruvate oxidation to support de novo lipogenesis. (n.d.). Science. [Link]

-

Development of Diversified Methods for Chemical Modification of the 5,6-Double Bond of Uracil Derivatives Depending on Active Methylene Compounds. (2012). MDPI. [Link]

-

New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. (2022). PMC. [Link]

-

New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. (2022). MDPI. [Link]

-

New substrates for old enzymes. 5-Hydroxy-2'-deoxycytidine and 5-hydroxy- 2'-deoxyuridine are substrates for Escherichia coli endonuclease III and formamidopyrimidine DNA N-glycosylase, while 5-hydroxy-2'-deoxyuridine is a substrate for uracil DNA N-glycosylase. (n.d.). ResearchGate. [Link]

-

Purification and characterization of thymol blue for spectrophotometric pH measurements in rivers, estuaries, and oceans. (n.d.). aslopubs.onlinelibrary.wiley.com. [Link]

-

(PDF) New uracil derivatives as antioxidants for natural rubber. (n.d.). ResearchGate. [Link]

-

A kinetic study of thymine 7-hydroxylase from neurospora crassa. (1975). PubMed. [Link]

-

Carotenoid Biosynthesis: Genome-Wide Profiling, Pathway Identification in Rhodotorula glutinis X-20, and High-Level Production. (2022). Frontiers. [Link]

-

Design and synthesis of uracil urea derivatives as potent and selective fatty acid amide hydrolase inhibitors. (2017). RSC Publishing. [Link]

-

Functional and comparative analysis of the FeII/2-oxoglutarate-dependent dioxygenases without using any substrate. (2024). Oxford Academic. [Link]

-

Showing Compound Uracil (FDB006426). (2010). FooDB. [Link]

-

Enzymatic approaches for profiling cytosine methylation and hydroxymethylation. (2022). PubMed. [Link]

-

5-(Hydroxymethyl)uracil and -cytosine as potential epigenetic marks enhancing or inhibiting transcription with bacterial RNA polymerase. (n.d.). RSC Publishing. [Link]

-

A review: biological and clinical aspects of pyrimidine metabolism. (n.d.). SciSpace. [Link]

Sources

- 1. Catalytic Mechanisms of Fe(II)- and 2-Oxoglutarate-dependent Oxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Genes of the thymidine salvage pathway: thymine-7-hydroxylase from a Rhodotorula glutinis cDNA library and iso-orotate decarboxylase from Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular basis for the substrate specificity and catalytic mechanism of thymine-7-hydroxylase in fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Molecular basis for the substrate specificity and catalytic mechanism of thymine-7-hydroxylase in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A kinetic study of thymine 7-hydroxylase from neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Functional diversity of 2-oxoglutarate/Fe(II)-dependent dioxygenases in plant metabolism [frontiersin.org]

- 10. Studies on the partial reaction of thymine 7-hydroxylase in the presence of 5-fluorouracil [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Carotenoid Biosynthesis: Genome-Wide Profiling, Pathway Identification in Rhodotorula glutinis X-20, and High-Level Production [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. Biocatalytic synthesis and evaluation of antioxidant and antibacterial activities of hydroxyequols - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Characterization of 6-(Hydroxymethyl)-5-hydroxyuracil

Abstract

This technical guide provides a comprehensive overview of 6-(hydroxymethyl)-5-hydroxyuracil, a modified pyrimidine base. Acknowledging the limited specific literature on this particular isomer, this document establishes a foundational understanding by presenting its known physicochemical properties. To provide practical, field-proven insights, this guide extensively details the synthesis, characterization, and biological context of closely related and well-studied isomers, particularly 5-hydroxymethyluracil (5-hmU) and 6-hydroxymethyluracil. The methodologies presented herein, including detailed protocols for synthesis, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, are directly applicable to the study of 6-(hydroxymethyl)-5-hydroxyuracil. Furthermore, the established biological significance of 5-hmU as a product of oxidative DNA damage and a potential epigenetic marker is explored to provide a conceptual framework for investigating the potential roles of 6-(hydroxymethyl)-5-hydroxyuracil. This guide is intended to serve as a valuable resource for researchers initiating studies on this and other novel modified pyrimidines.

Introduction and Current State of Knowledge

Modified nucleobases are fundamental to various biological processes, ranging from DNA repair and epigenetic regulation to the development of therapeutic agents.[1][2] Uracil and its derivatives, in particular, have been the subject of extensive research due to their diverse pharmacological activities.[3] The hydroxymethylated forms of uracil, such as 5-hydroxymethyluracil (5-hmU), are of significant interest as they are implicated in oxidative DNA damage and repair pathways, and may function as epigenetic marks.[4][5]

This guide focuses on a specific, lesser-known isomer: 6-(hydroxymethyl)-5-hydroxyuracil (CAS: 80029-06-7) . A review of the current scientific literature reveals a notable scarcity of data pertaining to the discovery, synthesis, and biological function of this particular molecule. Its existence is confirmed primarily through chemical supplier catalogs.

Given this landscape, this document serves a dual purpose: to consolidate the known information on 6-(hydroxymethyl)-5-hydroxyuracil and to provide a robust technical framework for its future investigation. This is achieved by leveraging the extensive knowledge base of its isomers, 5-hydroxymethyluracil and 6-hydroxymethyluracil. The experimental protocols and analytical methodologies detailed are established standards in the field and are presented as a validated starting point for researchers seeking to characterize 6-(hydroxymethyl)-5-hydroxyuracil.

Physicochemical Properties and Structural Comparison

The fundamental physicochemical properties of a molecule are critical for designing purification strategies, analytical methods, and for predicting its behavior in biological systems. Below is a comparative table of 6-(hydroxymethyl)-5-hydroxyuracil and its more-studied isomers.

| Property | 6-(Hydroxymethyl)-5-hydroxyuracil | 5-Hydroxymethyluracil | 6-Hydroxymethyluracil |

| CAS Number | 80029-06-7[6] | 4433-40-3[7] | 22126-44-9[8][9] |

| Molecular Formula | C₅H₆N₂O₄[6] | C₅H₆N₂O₃[7] | C₅H₆N₂O₃[8] |